Methyl 2,3,5-triiodobenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2,3,5-triiodobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5I3O2/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUGOAJCSATKNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)I)I)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5I3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.84 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for Methyl 2,3,5 Triiodobenzoate and Its Analogues
Esterification Pathways from 2,3,5-Triiodobenzoic Acid
The most direct and common method for the preparation of Methyl 2,3,5-triiodobenzoate (B372487) is through the esterification of 2,3,5-triiodobenzoic acid. This reaction, a classic example of Fischer esterification, involves the treatment of the carboxylic acid with methanol (B129727) in the presence of an acid catalyst.
The general reaction is as follows:
Commonly used acid catalysts for this transformation include mineral acids such as sulfuric acid (H₂SO₄) or hydrogen chloride (HCl). The reaction is typically carried out under reflux conditions to drive the equilibrium towards the formation of the ester. The removal of water as it is formed can also be employed to increase the yield of the desired product.
| Reactants | Catalyst | Conditions | Product |
| 2,3,5-Triiodobenzoic Acid, Methanol | Hydrogen Chloride (HCl) | Reflux | Methyl 2,3,5-triiodobenzoate |
| 2,3,5-Triiodobenzoic Acid, Methanol | Sulfuric Acid (H₂SO₄) | Reflux | This compound |
This method is favored for its simplicity and the ready availability of the starting material, 2,3,5-triiodobenzoic acid, which itself can be synthesized from various precursors.
Multi-Step Synthesis from Benzene (B151609) Derivatives
An alternative approach to this compound and its analogues involves the sequential introduction of the iodo and ester functionalities onto a simpler benzene ring. This multi-step approach offers flexibility in the synthesis of various substituted analogues by modifying the starting materials and intermediates.
Reduction and Iodination of Nitrobenzoic Acid Esters
A plausible synthetic route can be adapted from methodologies used for the synthesis of other iodinated benzoic acid derivatives. This strategy commences with a suitably substituted nitrobenzoic acid ester. For instance, a synthetic sequence analogous to the preparation of other triiodinated structures could begin with a dinitrobenzoic acid ester.
The key steps in this pathway are:
Esterification: A dinitrobenzoic acid, for example, 3,5-dinitrobenzoic acid, is first esterified to produce the corresponding methyl ester. This is typically achieved using methanol and an acid catalyst under reflux.
Reduction: The nitro groups of the resulting ester are then reduced to amino groups. This transformation can be accomplished through various methods, including catalytic hydrogenation using a palladium catalyst (Pd) or chemical reduction, for instance, with tin powder in the presence of hydrochloric acid.
Iodination: The final step involves the exhaustive iodination of the aromatic ring. The resulting diaminobenzoate ester is treated with an iodinating agent, such as a solution of potassium iodide and iodine monochloride (KICl₂), to introduce the iodine atoms onto the ring, yielding a triiodinated aminobenzoate ester.
While this specific sequence has been detailed for the synthesis of methyl 3,5-diamino-2,4,6-triiodobenzoate, a similar strategy could theoretically be applied to different isomers of nitrobenzoic acid esters to access the 2,3,5-triiodo substitution pattern.
| Starting Material | Step 1: Reagents | Intermediate 1 | Step 2: Reagents | Intermediate 2 | Step 3: Reagents | Final Product Analogue |
| 3,5-Dinitrobenzoic Acid | Methanol, HClO₄ | Methyl 3,5-dinitrobenzoate | H₂, Pd catalyst | Methyl 3,5-diaminobenzoate | KICL₂ solution | Methyl 3,5-diamino-2,4,6-triiodobenzoate |
Acetylation and N-Alkylation of Aminotriiodobenzoate Esters
Further diversification of the synthesized aminotriiodobenzoate esters can be achieved through the modification of the amino groups. These modifications, such as acetylation and N-alkylation, allow for the creation of a wide range of analogues with varied physicochemical properties.
Acetylation: The amino groups of an aminotriiodobenzoate ester can be readily acetylated using acetic anhydride, often in the presence of a catalytic amount of a strong acid like sulfuric acid. This reaction converts the primary amino groups into acetamido groups.
N-Alkylation: The introduction of alkyl groups onto the nitrogen atoms of the amino groups can be accomplished through various N-alkylation methods. One common approach involves the use of alkyl halides in the presence of a base. For the synthesis of N-methyl derivatives, reagents like dimethyl sulfate (B86663) can be employed. The reaction conditions can be controlled to achieve mono- or di-alkylation of the amino groups.
These functional group transformations are crucial in the synthesis of a diverse library of compounds based on the triiodobenzoic acid scaffold. For example, in the synthesis of related compounds, methyl 3,5-diamino-2,4,6-triiodobenzoate can be diacetylated to yield methyl 3,5-diacetamido-2,4,6-triiodobenzoate. Subsequent N-alkylation can also be performed on these acetylated derivatives.
| Starting Material | Reaction Type | Reagents | Product Analogue |
| Methyl 3,5-diamino-2,4,6-triiodobenzoate | Acetylation | Acetic Anhydride, H₂SO₄ | Methyl 3,5-diacetamido-2,4,6-triiodobenzoate |
| Methyl 3,5-diacetamido-2,4,6-triiodobenzoate | N-Methylation | Methylhydrogensulphate, KOH | Methyl N-methyl-3,5-diacetamido-2,4,6-triiodobenzoate |
By employing these synthetic strategies, researchers can access not only this compound but also a variety of its analogues with tailored functionalities.
Advanced Structural Characterization and Spectroscopic Analysis
Spectroscopic Methodologies for Molecular Structure Elucidation
Spectroscopy is fundamental to confirming the identity and defining the structural features of Methyl 2,3,5-triiodobenzoate (B372487) by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon and proton framework of a molecule. For Methyl 2,3,5-triiodobenzoate, both ¹H and ¹³C NMR are employed to confirm the substitution pattern of the benzene (B151609) ring and the presence of the methyl ester group.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple due to the high degree of substitution on the aromatic ring. It would feature two distinct signals for the aromatic protons and one signal for the methyl protons. The two aromatic protons (H-4 and H-6) are not chemically equivalent and would appear as two doublets due to mutual spin-spin coupling. The significant deshielding effect of the three large iodine atoms and the electron-withdrawing methyl ester group would shift these proton signals downfield compared to unsubstituted methyl benzoate (B1203000). aiinmr.com The methyl protons of the ester group (-OCH₃) would appear as a sharp singlet in the upfield region of the spectrum, typically around 3.9 ppm. rsc.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. cdnsciencepub.comcdnsciencepub.com Due to the lack of symmetry, eight distinct signals are expected: six for the aromatic carbons, one for the carbonyl carbon of the ester, and one for the methyl carbon. aiinmr.com The carbons directly bonded to the iodine atoms (C-2, C-3, C-5) would exhibit chemical shifts significantly influenced by the heavy atom effect of iodine. The carbonyl carbon signal is expected to appear far downfield (typically ~164 ppm), while the methyl carbon signal would be found in the upfield region (~53 ppm). aiinmr.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on principles from related substituted methyl benzoates.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-4 | Doublet, downfield | N/A |
| H-6 | Doublet, downfield | N/A |
| -OCH₃ | Singlet, ~3.9 | ~53 |
| C-1 | N/A | Downfield |
| C-2 | N/A | Influenced by Iodine |
| C-3 | N/A | Influenced by Iodine |
| C-4 | N/A | Downfield |
| C-5 | N/A | Influenced by Iodine |
| C-6 | N/A | Downfield |
| C=O | N/A | ~164 |
The most prominent band in the IR spectrum is expected to be the strong C=O stretching vibration of the ester group, typically appearing in the range of 1720-1740 cm⁻¹. mdpi.com The C-O stretching vibrations of the ester linkage would produce strong bands in the 1100-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring would appear as a series of bands between 1400 and 1600 cm⁻¹. mdpi.com The C-I stretching modes occur at low frequencies, typically below 600 cm⁻¹, due to the large mass of the iodine atom. These low-frequency modes are often better observed in the Raman spectrum. researchgate.net
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity |
| C-H Stretch | Aromatic C-H | 3000 - 3100 | Medium |
| C=O Stretch | Ester C=O | 1720 - 1740 | Strong |
| C=C Stretch | Aromatic Ring | 1400 - 1600 | Medium to Strong |
| C-O Stretch | Ester C-O-C | 1100 - 1300 | Strong |
| C-I Stretch | Aryl-Iodide | < 600 | Medium |
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural insights from its fragmentation patterns. The molecular formula of this compound is C₈H₅I₃O₂, corresponding to a monoisotopic mass of approximately 513.74 Da and a molecular weight of about 513.84 g/mol . nih.govlookchem.com
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z ≈ 514 would be observed. Due to the stability of the aromatic ring, this peak is expected to be prominent. whitman.edu Characteristic fragmentation patterns for iodinated aromatic compounds involve the loss of iodine atoms and components of the ester group. researchgate.netnih.gov Key fragmentation pathways would likely include:
Loss of a methoxy (B1213986) radical (•OCH₃): Leading to a fragment ion at [M - 31]⁺.
Loss of carbon monoxide (CO): Following the initial loss of the methoxy group, resulting in an [M - 31 - 28]⁺ ion.
Loss of an iodine atom (•I): Generating a fragment at [M - 127]⁺. Subsequent losses of the remaining iodine atoms are also possible.
Iodine cation (I⁺): A distinct peak at m/z = 127 is a hallmark of iodine-containing compounds. docbrown.info
Care must be taken during analysis, as deiodination can sometimes be induced in the ion source, particularly with electrospray ionization (ESI) when certain mobile phase additives like formic acid are used. nih.govresearchgate.net
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
| ~514 | [C₈H₅I₃O₂]⁺ | Molecular Ion (M⁺) |
| ~483 | [C₇H₅I₃O]⁺ | M⁺ - •OCH₃ |
| ~387 | [C₈H₅I₂O₂]⁺ | M⁺ - •I |
| ~127 | [I]⁺ | Iodine Cation |
Solid-State Structural Investigations
X-ray diffraction provides unparalleled detail on the three-dimensional arrangement of atoms in a crystalline solid, revealing precise bond lengths, bond angles, and intermolecular interactions.
While a specific crystal structure for this compound is not widely reported, analysis of related halogenated and substituted benzoate structures in crystallographic databases provides significant insight into its likely solid-state architecture. nih.govnih.gov Single-crystal X-ray diffraction (SCXRD) studies on related iodinated aromatic compounds reveal the importance of specific intermolecular interactions in dictating the crystal packing. nih.govmdpi.com
A key interaction observed in the crystal structures of many iodo-aromatic compounds is halogen bonding, where the electropositive region on the iodine atom (the σ-hole) forms a non-covalent interaction with a Lewis basic site, such as an oxygen or another halogen atom on an adjacent molecule. mdpi.com In the case of this compound, I···O interactions between an iodine atom of one molecule and the carbonyl or ether oxygen of a neighboring molecule are highly probable. These interactions, along with weaker C-H···O hydrogen bonds and π-π stacking of the aromatic rings, would be the primary forces governing the supramolecular assembly. nih.gov
The conformation of this compound in the solid state refers to the spatial arrangement of its atoms, particularly the orientation of the methyl ester group relative to the plane of the benzene ring. soton.ac.uk The presence of a bulky iodine atom at the C-2 (ortho) position introduces significant steric hindrance. This steric clash would likely force the plane of the ester group (-COOCH₃) to be twisted out of the plane of the aromatic ring. nih.gov
In related crystal structures of ortho-substituted benzoates, the dihedral angle between the plane of the carboxylate group and the benzene ring is significantly non-zero to relieve this steric strain. mdpi.com This twisting disrupts the π-conjugation between the carbonyl group and the aromatic ring. The precise conformation adopted in the crystal lattice represents a balance between minimizing intramolecular steric repulsion and maximizing favorable intermolecular packing interactions. mdpi.com Computational modeling can complement experimental data by calculating the energies of different conformations to predict the most stable arrangement. soton.ac.uk
Intermolecular Interactions and Crystal Packing Studies
A comprehensive review of available scientific literature and crystallographic databases did not yield specific studies detailing the intermolecular interactions and crystal packing of this compound. While the molecular structure is known, experimental data from single-crystal X-ray diffraction analysis, which is essential for elucidating the precise three-dimensional arrangement of molecules in the solid state, appears to be unavailable in the public domain.
Therefore, a detailed discussion on the specific hydrogen bonds, halogen bonds, or other non-covalent interactions that govern the crystal lattice of this compound cannot be provided at this time. Such an analysis would require experimental determination of the crystal structure to measure intermolecular distances, bond angles, and identify symmetry operations within the unit cell.
In the absence of experimental data, a theoretical exploration of potential intermolecular interactions can be considered. The molecular structure of this compound features several key functional groups that could participate in forming a stable crystal lattice:
Iodine Atoms: The three iodine atoms are the most prominent features of the molecule. It is well-established that iodine can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules. These interactions, denoted as C–I···O or C–I···I, could play a significant role in the crystal packing. The strength and geometry of these halogen bonds would depend on the electrostatic potential around the iodine atoms.
Aromatic Ring: The tri-iodinated benzene ring can participate in π-stacking interactions. These interactions would involve the overlap of the π-orbitals of adjacent aromatic rings, contributing to the cohesive energy of the crystal.
A complete and accurate description of the intermolecular interactions and crystal packing of this compound awaits dedicated crystallographic investigation.
Computational Chemistry and Theoretical Modeling of Methyl 2,3,5 Triiodobenzoate
Quantum Mechanical Studies of Electronic Properties
Quantum mechanical calculations are fundamental to understanding the electronic nature of Methyl 2,3,5-triiodobenzoate (B372487). These methods, which are based on the principles of quantum mechanics, can elucidate a variety of electronic properties that govern the molecule's behavior.
Key electronic properties of Methyl 2,3,5-triiodobenzoate that can be investigated using quantum mechanical methods include the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential. The presence of three heavy iodine atoms and the ester functional group significantly influences the electronic landscape of the benzene (B151609) ring.
Calculated Electronic Properties of this compound
| Property | Value | Method of Calculation |
| Molecular Weight | 513.84 g/mol | --- |
| XLogP3-AA | 3.7 | --- |
| Hydrogen Bond Donor Count | 0 | Cactvs 3.4.6.11 |
| Hydrogen Bond Acceptor Count | 2 | Cactvs 3.4.6.11 |
| Topological Polar Surface Area | 26.3 Ų | Cactvs 3.4.6.11 |
This data is sourced from computational predictions available in the PubChem database. nih.gov
Molecular Mechanics and Dynamics Simulations for Conformational Space Exploration
The flexibility of the methyl ester group in this compound allows for multiple spatial arrangements, or conformations. Understanding the conformational space of this molecule is crucial as different conformers can exhibit varying levels of stability and reactivity. Molecular mechanics and molecular dynamics (MD) simulations are the primary computational tools for this exploration.
Molecular mechanics employs classical physics principles to model the potential energy of a molecule as a function of its atomic coordinates. This approach allows for the rapid calculation of the energies of numerous conformations, thereby identifying the most stable, low-energy arrangements. For this compound, a key area of conformational freedom is the rotation around the C-C bond connecting the ester group to the benzene ring and the C-O bond of the methoxy (B1213986) group.
Molecular dynamics simulations build upon molecular mechanics by introducing the element of time, simulating the movement of atoms and molecules over a specific period. This provides a dynamic picture of the conformational landscape, revealing not only the stable conformers but also the energy barriers between them and the pathways of conformational change. Such simulations can be performed in various environments, such as in a vacuum or in the presence of a solvent, to mimic real-world conditions.
Density Functional Theory (DFT) for Reactivity and Energetic Analysis
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the reactivity and energetics of molecules like this compound. DFT methods are based on the principle that the energy of a molecule can be determined from its electron density. This approach offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.
For this compound, DFT calculations can be used to determine a variety of reactivity descriptors. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as a smaller gap generally indicates higher reactivity.
Furthermore, DFT can be employed to calculate the molecular electrostatic potential (MEP). The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for predicting how the molecule will interact with other chemical species. The presence of the electron-withdrawing iodine atoms and the ester group is expected to create distinct electrophilic and nucleophilic sites on the molecule.
Predictive Modeling of Molecular Interactions
Predicting how this compound interacts with other molecules is essential for understanding its potential applications. Computational methods play a vital role in modeling these intermolecular interactions, which can range from weak van der Waals forces to stronger interactions like hydrogen bonds and halogen bonds.
Given the presence of three iodine atoms, the potential for halogen bonding is a significant aspect of this compound's interaction profile. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site on another molecule. Computational models can predict the strength and geometry of these halogen bonds.
Molecular docking simulations are a specific type of predictive modeling used to determine the preferred binding orientation of one molecule to a second when they form a stable complex. While often used in drug discovery to predict the interaction of a small molecule with a protein's binding site, the principles can be applied to understand the interactions of this compound with other small molecules or materials. These simulations can provide insights into the binding affinity and the specific intermolecular forces driving the interaction.
Chemical Reactivity and Mechanistic Pathways
Reactions of the Iodinated Aromatic Nucleus
The three iodine atoms on the benzene (B151609) ring are the primary sites of reactivity, influencing the compound's stability and enabling a range of transformations.
Deiodination Processes and Mechanisms
The carbon-iodine bond is the weakest among the carbon-halogen bonds, making deiodination a feasible process under various conditions. Reductive deiodination can proceed through several mechanistic pathways, often involving radical intermediates. One common method is photocatalytic reduction, where visible light and a photosensitizer can initiate the process. The generally accepted mechanism involves the transfer of an electron to the aryl iodide, forming a radical anion. This intermediate then fragments, cleaving the C-I bond to release an iodide anion and an aryl radical. This highly reactive aryl radical can then be trapped by a hydrogen atom source to yield the deiodinated product.
The regioselectivity of deiodination in polyiodinated compounds can be influenced by steric and electronic factors. The iodine at the 2-position, situated between the ester group and another iodine atom, is the most sterically hindered and may exhibit different reactivity compared to the iodines at the 3- and 5-positions.
| Deiodination Method | Typical Reagents | Proposed Mechanism | Key Intermediates |
| Photocatalytic Reduction | Photosensitizer (e.g., Ru(bpy)₃²⁺), Amine (sacrificial electron donor) | Single Electron Transfer (SET) | Aryl radical anion, Aryl radical |
| Reductive Dehalogenation | Reducing agent (e.g., Hantzsch ester), Base | Radical chain reaction | Aryl radical |
Potential for Organometallic Transformations (e.g., Cross-Coupling)
The carbon-iodine bonds in Methyl 2,3,5-triiodobenzoate (B372487) serve as excellent handles for the formation of new carbon-carbon and carbon-heteroatom bonds through organometallic cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki-Miyaura and Heck reactions are powerful tools for this purpose. wikipedia.orgyoutube.com
In a typical Suzuki-Miyaura coupling , an aryl iodide is reacted with an organoboron compound in the presence of a palladium catalyst and a base. youtube.com The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with the organoboron reagent and reductive elimination to form the coupled product and regenerate the catalyst. However, the significant steric hindrance posed by the ortho-iodine and the adjacent iodine atom in Methyl 2,3,5-triiodobenzoate can pose a challenge for these reactions, potentially requiring specialized bulky phosphine (B1218219) ligands to facilitate the catalytic cycle. libretexts.org
The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. wikipedia.org The mechanism also proceeds through an oxidative addition-reductive elimination cycle. The steric bulk around the iodine atoms in this compound would likely influence the regioselectivity and efficiency of this transformation.
| Cross-Coupling Reaction | Typical Coupling Partner | Catalyst System | Key Mechanistic Steps |
| Suzuki-Miyaura Coupling | Organoboronic acid or ester | Pd(0) catalyst, Base | Oxidative addition, Transmetalation, Reductive elimination |
| Heck Reaction | Alkene | Pd(0) catalyst, Base | Oxidative addition, Migratory insertion, β-Hydride elimination |
Transformations Involving the Methyl Ester Moiety
The methyl ester group provides another avenue for the chemical modification of this compound.
Hydrolysis and Transesterification Reactions
The methyl ester can undergo hydrolysis to the corresponding carboxylic acid under both acidic and basic conditions. The rate of hydrolysis, however, is significantly affected by the steric hindrance imposed by the ortho-iodine substituent. This steric inhibition can make the approach of a nucleophile to the carbonyl carbon more difficult, thus slowing down the reaction rate compared to less substituted methyl benzoates. Studies on the hydrolysis of sterically hindered esters have shown that the mechanism can sometimes shift from the typical acyl-oxygen cleavage (BAc2) to an alkyl-oxygen cleavage (BAl2) pathway, especially with methyl esters under basic conditions. youtube.com
Transesterification , the conversion of one ester to another by reaction with an alcohol, is also a viable transformation. This reaction can be catalyzed by either acids or bases. The steric hindrance around the carbonyl group will again play a crucial role in the reaction kinetics, potentially requiring more forcing conditions or specialized catalysts to achieve efficient conversion, especially with bulky alcohols.
| Reaction | Typical Conditions | Product | Factors Affecting Rate |
| Hydrolysis | Acid (e.g., H₂SO₄) or Base (e.g., NaOH) | 2,3,5-Triiodobenzoic acid | Steric hindrance from ortho-iodine, Electronic effects |
| Transesterification | Alcohol, Acid or Base catalyst | New ester | Steric hindrance, Nature of the alcohol and catalyst |
Modifications of the Ester Group for Derivatization
The methyl ester group can be converted into a variety of other functional groups. For instance, reaction with amines can produce the corresponding amides . This transformation is typically carried out by heating the ester with an amine, sometimes in the presence of a catalyst. The synthesis of N-substituted 2,3,5-triiodobenzamides from the methyl ester would provide access to a range of compounds with potentially interesting biological activities.
Furthermore, the ester can be reduced to a primary alcohol, (2,3,5-triiodophenyl)methanol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally not effective in reducing esters. libretexts.orglibretexts.orgmasterorganicchemistry.com The reaction proceeds via nucleophilic acyl substitution by a hydride ion, followed by reduction of the intermediate aldehyde. libretexts.org
| Derivatization Reaction | Reagents | Product Functional Group |
| Amidation | Amine (R-NH₂) | Amide (-CONHR) |
| Reduction | Lithium aluminum hydride (LiAlH₄) | Primary alcohol (-CH₂OH) |
Electrophilic and Nucleophilic Aromatic Substitution on the Benzene Ring
The highly substituted nature of the benzene ring in this compound significantly influences its susceptibility to further substitution reactions.
Electrophilic aromatic substitution (SEAr) is generally disfavored on this ring. The three iodine atoms and the methyl ester group are all deactivating groups, withdrawing electron density from the aromatic ring and making it less nucleophilic and therefore less reactive towards electrophiles. libretexts.org While halogens are ortho, para-directors, the combined deactivating effect of three iodine atoms and an ester group, along with significant steric hindrance at the remaining free position (C6), makes electrophilic substitution highly unlikely under standard conditions. Any potential substitution would be expected to occur at the least hindered C6 position.
Conversely, the electron-deficient nature of the aromatic ring makes it a potential candidate for nucleophilic aromatic substitution (SNAr). youtube.com For an SNAr reaction to occur, a good leaving group (in this case, iodide) and strong electron-withdrawing groups positioned ortho or para to the leaving group are typically required to stabilize the intermediate Meisenheimer complex. In this compound, the ester group and the other iodine atoms act as electron-withdrawing groups. A nucleophile could potentially displace one of the iodine atoms, particularly those at the 2- or 5-position which are ortho/para to the ester group. However, the steric bulk of the iodine atoms could also hinder the approach of the nucleophile.
| Substitution Type | Reactivity | Directing Effects | Governing Factors |
| Electrophilic Aromatic Substitution | Highly Deactivated | All substituents are deactivating. Iodine is o,p-directing; ester is m-directing. Substitution at C6 would be sterically hindered. | Electron-withdrawing effects of substituents, Steric hindrance. |
| Nucleophilic Aromatic Substitution | Potentially Activated | Iodide is the leaving group. The ester and other iodines are activating for nucleophilic attack. | Electron-deficient nature of the ring, Stability of the Meisenheimer complex, Steric hindrance. |
Applications in Chemical Synthesis and Materials Science
Precursor in the Synthesis of Iodinated Monomers for Polymerization
The tri-iodinated benzene (B151609) ring is a robust scaffold for creating monomers that can be polymerized into materials with high X-ray attenuation. This is a key strategy for producing radiopaque biomaterials for medical devices.
Design and Synthesis of Vinylic Triiodobenzoate Monomers
Methyl 2,3,5-triiodobenzoate (B372487) is a precursor to vinylic monomers designed to incorporate a high percentage of iodine into a polymer structure. A common synthetic strategy involves the conversion of the parent 2,3,5-triiodobenzoic acid into a more reactive form, such as an acid chloride. This activated intermediate is then reacted with a hydroxyl-containing vinyl monomer.
For instance, the methacrylic monomer 2-[2',3',5'-triiodobenzoyl]-ethyl methacrylate was synthesized for this purpose. Similarly, another vinylic monomer, 2-[2',3',5'-triiodobenzoyl]oxoethyl methacrylate (TIBOM), has been prepared to serve as a radiopaque additive in polymerization. google.com These monomers combine the polymerizable nature of a methacrylate group with the high atomic number of iodine atoms, making them ideal for creating radiopaque polymers.
Incorporation into Radiopaque Polymeric Architectures
The primary application of these iodinated monomers is their incorporation into polymeric architectures to render the final material radiopaque. google.com This is particularly useful for biomedical applications where the location and integrity of a device inside the body need to be monitored using X-ray imaging. Materials such as dental cements, bone cements, and endovascular stents can be made radiopaque by including these monomers in their formulation. google.com The synthesis strategy of incorporating the iodine atom directly into each monomer unit is highly efficient as it maximizes the iodine content within the resulting polymer. researchgate.net
Iodinated vinylic monomers are typically incorporated into polymer chains via copolymerization with other, more common monomers. For example, 2-[2',3',5'-triiodobenzoyl]-ethyl methacrylate has been successfully copolymerized with methyl methacrylate (MMA) and 2-hydroxyethyl methacrylate (HEMA) to yield a terpolymer.
Studies on the copolymerization of 2-[2',3',5'-triiodobenzoyl]oxoethyl methacrylate (TIBOM) with MMA revealed that the triiodinated monomer does not readily homopolymerize. google.com The reactivity ratios were determined to be r(TIBOM) = 0.00029 and r(MMA) = 1.2146. google.com This indicates a strong preference for the growing polymer chain to add an MMA monomer over a TIBOM monomer, and that TIBOM is practically non-homopolymerizable. google.com This behavior is typical for systems with a very reactive monomer (MMA) and a monomer that does not readily add to itself.
Reactivity Ratios for TIBOM and MMA Copolymerization
| Monomer | Reactivity Ratio (r) | Implication |
|---|---|---|
| TIBOM (M1) | r1 = 0.00029 | Growing polymer chain ending in TIBOM strongly prefers adding an MMA monomer. Does not readily homopolymerize. |
| MMA (M2) | r2 = 1.2146 | Growing polymer chain ending in MMA has a slight preference for adding another MMA monomer over a TIBOM monomer. |
The effectiveness of a material in blocking X-rays is directly related to its content of high atomic number elements. Iodine is particularly effective because its K-shell binding energy (K-edge) of 33.2 keV falls within the average energy range of diagnostic X-rays, leading to efficient absorption. google.com
Research has consistently shown a direct and linear correlation between the concentration of iodine within a material and its X-ray attenuation, measured in Hounsfield units (HU) on CT scans. researchgate.net Even at low concentrations, the inclusion of triiodobenzoate-derived monomers renders copolymers significantly radio-opaque compared to their non-iodinated counterparts. google.comresearchgate.net This principle allows for the tuning of a material's radiopacity by controlling the amount of iodinated monomer incorporated during polymerization. The attenuation coefficient of X-ray radiation is directly proportional to the concentration of the iodine compound. google.com
Iodine Content and Radiopacity
| Principle | Description | Reference |
|---|---|---|
| K-edge of Iodine | The K-shell binding energy of iodine (33.2 keV) is optimal for absorbing diagnostic X-rays. | google.com |
| Linear Correlation | A linear relationship exists between the CT attenuation value (radiopacity) and the iodine concentration in a material. | researchgate.net |
| Efficacy | Polymers containing iodinated monomers show a significant increase in X-ray intensity compared to non-iodinated versions. | researchgate.net |
Synthesis of Diol Monomers for Condensation Polymerization
In addition to vinylic monomers for chain-growth polymerization, diol monomers can be synthesized for use in step-growth condensation polymerization to create polyesters. A diol monomer derived from 2,3,5-triiodobenzoic acid would possess the tri-iodinated aromatic core with two hydroxyl groups, allowing it to react with a dicarboxylic acid to form a radiopaque polyester. A plausible synthetic route would involve reacting an activated form of 2,3,5-triiodobenzoic acid, such as its acid chloride, with a molecule containing three or more hydroxyl groups (e.g., glycerol), where the reaction is controlled to leave two hydroxyls free for subsequent polymerization. However, specific documented examples of this synthesis starting from Methyl 2,3,5-triiodobenzoate were not prominent in the surveyed scientific literature.
Role as an Intermediate in the Production of Related Chemical Entities
Beyond polymer science, 2,3,5-triiodobenzoic acid (TIBA), the parent acid of this compound, is a valuable intermediate in organic synthesis. Its carboxylic acid group can be converted into a wide array of other functional groups, making it a versatile starting material.
TIBA has been effectively used as a starting material for the divergent synthesis of 1,3,5-trisubstituted benzenes. In this role, it serves as a precursor to arynes, which are highly reactive intermediates. By generating arynes from TIBA, chemists can introduce various nucleophiles to create 5-iodo-1,3-disubstituted benzenes, which are themselves valuable intermediates for further reactions like the Ullmann coupling to produce more complex trisubstituted benzene derivatives. This highlights the utility of the tri-iodinated benzene framework as a platform for building complex molecular architectures.
Development of Novel Iodine-Containing Organic Frameworks
The integration of iodine atoms into porous organic frameworks, such as Metal-Organic Frameworks (MOFs), Covalent Organic Frameworks (COFs), and Porous Organic Polymers (POPs), is a rapidly advancing area of materials science. These iodine-containing frameworks are engineered for a variety of specialized applications, ranging from catalysis to the capture of radioactive iodine from nuclear waste streams. This compound serves as a potential precursor for the synthesis of organic linkers used in these advanced materials. Its tri-iodinated benzene ring structure offers a platform for creating frameworks with a high density of iodine, which can impart unique chemical and physical properties.
The primary strategies for incorporating iodine involve either the pre-functionalization of the organic building blocks (linkers) before framework assembly or the post-synthetic modification of an existing framework. This compound is a candidate for the pre-functionalization approach. Through hydrolysis of its methyl ester group to a carboxylic acid, it can be converted into 2,3,5-triiodobenzoic acid, a multitopic linker ready for coordination with metal nodes to form MOFs.
Research has demonstrated that incorporating iodine into the structure of porous materials can significantly enhance their performance in specific applications. For instance, iodine-functionalized frameworks are of particular interest for the adsorption of volatile radioactive iodine (I₂) and organic iodides, which pose environmental and health risks. nih.gov The high electron density and polarizability of iodine atoms within the framework can create strong interactions with guest iodine molecules. nih.gov
Research Findings on Iodine-Containing Frameworks
While direct synthesis of frameworks using this compound is not yet extensively documented in the literature, studies on analogous iodinated linkers provide significant insights into the potential of this compound. Scientists have successfully synthesized iodine-functionalized MOFs that act as efficient heterogeneous catalysts. tdl.org For example, a zirconium-based MOF, UiO-68-I, functionalized with iodine, has demonstrated good catalytic activity for the dibromination of alkenes and alkynes. researchgate.net
In the context of iodine capture, the introduction of functional groups that can form charge-transfer complexes with iodine is a key strategy. nih.gov Covalent Organic Frameworks, known for their high porosity and crystallinity, have shown exceptional promise for iodine capture. nih.gov Flexible building blocks in COF design can lead to materials with both high crystallinity and an adaptable pore structure, resulting in remarkable iodine uptake capacities. Research on nitrogen-rich POPs has also shown that these materials are highly effective for capturing iodine from vapor and liquid phases, with excellent reusability. acs.org
The performance of various porous organic frameworks in iodine capture is often evaluated based on their uptake capacity, typically measured in grams of iodine per gram of the framework material (g g⁻¹). The data below, compiled from recent studies, showcases the high capacities achieved by different types of frameworks, illustrating the effectiveness of incorporating features that promote strong iodine interaction.
Table 1: Iodine Vapor Uptake Capacities of Various Porous Organic Frameworks This table is interactive and can be sorted by clicking on the column headers.
| Framework Type | Specific Framework Example | Iodine Uptake Capacity (g g⁻¹) | Reference |
|---|---|---|---|
| COF | SJ-COF | 8.52 | nih.gov |
| COF | YA-COF | 8.12 | nih.gov |
| COF | AA-COF | 7.01 | nih.gov |
| COF | F-COF-1 | 5.51 | |
| POP | Polymer with Calix frontiersin.orgpyrroles | 3.40 | nih.gov |
| POP | N-rich Polymeric Network | 2.90 | nih.gov |
| Cage-COF | Cage-1-TA-COF | 2.62 | nih.gov |
These findings underscore the immense potential of using polyiodinated precursors like this compound to design next-generation porous materials. The ability to precisely place multiple iodine atoms on the organic linker can lead to frameworks with tailored pore environments, optimized for strong host-guest interactions. This is crucial for applications such as selective gas separation, targeted catalysis, and the effective sequestration of nuclear fission byproducts. nih.govnih.gov The continued exploration of new iodinated building blocks is therefore a critical frontier in the development of advanced functional materials.
Future Perspectives and Unexplored Research Avenues
Novel Catalyst-Mediated Synthetic Methodologies
The synthesis of functionalized aromatic esters has been significantly advanced through the use of transition metal catalysts. However, the application of these modern catalytic systems to the specific synthesis of Methyl 2,3,5-triiodobenzoate (B372487) is an area ripe for exploration. Future research could focus on the development of novel catalyst-mediated approaches to improve efficiency, selectivity, and substrate scope for the synthesis of polyiodinated benzoates.
Palladium-Catalyzed Cross-Coupling Reactions: Palladium catalysts have proven versatile in the formation of C-O bonds for the synthesis of esters. nagoya-u.ac.jpmdpi.com Future work could investigate the palladium-catalyzed esterification of 2,3,5-triiodobenzoic acid or the direct C-H carbonylation and subsequent esterification of 1,2,4-triiodobenzene (B1622162). The development of ligands that can withstand the sterically demanding environment of the tri-iodinated substrate will be crucial. nih.gov
Rhodium- and Gold-Catalyzed Reactions: Rhodium and gold catalysts have also emerged as powerful tools in the synthesis of complex aromatic compounds. nih.govnih.govrsc.orgrsc.org Research into rhodium-catalyzed C-H activation/iodination of methyl benzoate (B1203000) or gold-catalyzed cyclization reactions of precursors could offer new pathways to Methyl 2,3,5-triiodobenzoate and its derivatives. nih.govnih.gov Gold catalysts, in particular, have shown utility in the synthesis of polyfunctionalized aromatic systems. chemrxiv.org
| Catalyst System | Potential Application | Key Research Challenge |
|---|---|---|
| Palladium(II) complexes with phosphine (B1218219) or N-heterocyclic carbene ligands | Direct esterification of 2,3,5-triiodobenzoic acid; Carbonylative coupling of 1,2,4-triiodobenzene with methanol (B129727). nagoya-u.ac.jpsemanticscholar.org | Overcoming steric hindrance and potential catalyst deactivation by iodine. |
| Rhodium(III) complexes | Directed ortho-C-H iodination of methyl 3,5-diiodobenzoate. nih.gov | Achieving high regioselectivity in the presence of multiple iodine substituents. |
| Gold(I) catalysts | Cyclization/aromatization of functionalized precursors to form the tri-iodinated benzene (B151609) ring. nih.gov | Design of substrates that can undergo efficient gold-catalyzed transformations. |
Advanced Spectroscopic Characterization Techniques for Dynamic Processes
The steric bulk of the three iodine atoms and the methyl ester group in this compound likely imposes significant restrictions on bond rotation, leading to interesting dynamic processes. Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), could provide deep insights into the conformational dynamics of this molecule in solution and in the solid state.
Two-Dimensional NMR Spectroscopy: Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be employed to determine the through-space proximity of protons. nih.govmdpi.com This would allow for the elucidation of the preferred conformation of the methyl ester group relative to the bulky iodine atoms. Variable temperature NMR studies could further reveal the energy barriers associated with rotational isomerism. core.ac.uk
Solid-State NMR Spectroscopy: Solid-state NMR is a powerful technique for characterizing the structure and dynamics of molecules in their crystalline form, and it is particularly well-suited for studying halogenated organic compounds. nih.govdur.ac.ukresearchgate.net 13C and 127I solid-state NMR could provide information on the local environment of each atom, including the effects of intermolecular interactions such as halogen bonding. nih.gov Dynamic processes in the solid state, such as slow rotations or librations of the methyl group, could also be investigated.
| Technique | Potential Information Gained |
|---|---|
| 2D NOESY/ROESY NMR | Determination of solution-state conformation and proximity between the methyl group and iodine atoms. nih.govmdpi.com |
| Variable Temperature NMR | Quantification of the energy barriers for bond rotation and conformational exchange. core.ac.uk |
| Solid-State 13C and 127I NMR | Characterization of the crystalline packing and intermolecular interactions, including halogen bonding. nih.govnih.gov |
Integration with Supramolecular Chemistry and Self-Assembly
The presence of three iodine atoms makes this compound an excellent candidate for use as a building block in supramolecular chemistry and crystal engineering. nih.govul.ienih.gov The iodine atoms can act as halogen bond donors, participating in directional non-covalent interactions to form well-defined supramolecular architectures.
Halogen Bonding: Halogen bonding is a directional interaction between an electrophilic region on a halogen atom and a Lewis base. The iodine atoms in this compound are expected to have significant σ-holes, making them strong halogen bond donors. nih.gov Future research could explore the co-crystallization of this compound with various halogen bond acceptors (e.g., pyridines, carboxylates) to construct novel one-, two-, and three-dimensional networks. mdpi.comnih.gov The ester functionality could also participate in hydrogen bonding or other weak interactions, leading to complex self-assembly patterns. acs.org
Self-Assembly on Surfaces: The self-assembly of functional molecules on surfaces is a key area of nanoscience. The ability of iodinated molecules to form ordered monolayers driven by halogen bonding has been demonstrated. rsc.org Investigating the self-assembly of this compound on various substrates could lead to the development of new functional surfaces with tailored properties.
| Interaction | Participating Groups | Potential Supramolecular Structures |
|---|---|---|
| Halogen Bonding | Iodine atoms as donors; Lewis basic sites on co-formers as acceptors. | Chains, layers, and 3D networks. mdpi.comnih.gov |
| Hydrogen Bonding | Carbonyl oxygen of the ester as an acceptor; hydrogen bond donors on co-formers. | Dimers, tapes, and sheets. |
| π-π Stacking | The aromatic ring of the benzoate. | Stacked columnar structures. |
Sustainable Synthesis and Green Chemistry Approaches
The principles of green chemistry aim to reduce the environmental impact of chemical processes. nih.govsekisuidiagnostics.comsphinxsai.com Applying these principles to the synthesis of a polyhalogenated compound like this compound presents both challenges and opportunities. Future research should focus on developing more sustainable synthetic routes.
Greener Solvents and Reagents: Traditional halogenation reactions often employ hazardous solvents and reagents. The use of ionic liquids as recyclable reaction media for halogenation reactions has shown promise and could be explored for the synthesis of this compound. mdpi.comresearchgate.netgoogle.comscispace.comresearchgate.net Furthermore, developing methods that utilize safer iodinating agents with improved atom economy would be a significant advancement.
Biocatalytic Halogenation: The use of enzymes, such as halogenases, for the regioselective halogenation of aromatic compounds is a rapidly developing field of biocatalysis. nih.govnih.govuark.edu While currently more established for chlorination and bromination, the discovery and engineering of iodinases could provide a highly selective and environmentally benign route to polyiodinated aromatics. mdpi.comacs.org
Process Intensification: The synthesis of iodinated X-ray contrast agents, which are structurally related to this compound, has been shown to be amenable to process intensification techniques such as mechanochemistry, which can reduce solvent use and reaction times. acs.orgresearchgate.net Applying such techniques to the synthesis of this compound could lead to more sustainable manufacturing processes.
| Green Chemistry Principle | Potential Application |
|---|---|
| Use of Renewable Feedstocks | Exploration of bio-based starting materials for the aromatic ring. |
| Atom Economy | Development of catalytic addition reactions to avoid the formation of stoichiometric byproducts. |
| Safer Solvents and Auxiliaries | Replacement of traditional organic solvents with ionic liquids or supercritical fluids. mdpi.comresearchgate.netgoogle.comscispace.comresearchgate.net |
| Catalysis | Utilization of highly efficient and recyclable catalysts to minimize waste. nagoya-u.ac.jpnih.govnih.gov |
| Use of Biocatalysis | Application of engineered halogenase enzymes for selective iodination. nih.govnih.govuark.edu |
Q & A
Basic: What synthetic methodologies are commonly employed to prepare Methyl 2,3,5-triiodobenzoate, and how is purity validated?
Answer:
this compound can be synthesized via esterification of 2,3,5-triiodobenzoic acid using methanol under acidic or coupling conditions. A typical approach involves:
- Reacting the acid with thionyl chloride to generate the acyl chloride intermediate, followed by methanol addition .
- Alternatively, coupling agents like DCC (dicyclohexylcarbodiimide) in anhydrous solvents (e.g., DMF) can facilitate direct esterification .
Purity is validated using HPLC (to assess chromatographic homogeneity), 1H/13C NMR (to confirm ester formation and absence of unreacted acid), and mass spectrometry (to verify molecular ion peaks). Crystallinity and phase purity are confirmed via powder XRD , comparing observed patterns with simulated data from single-crystal structures .
Basic: How is the crystal structure of this compound derivatives determined, and what parameters are critical for refinement?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Data collection : Using a diffractometer (e.g., Bruker SMART APEXII CCD) with MoKα radiation (λ = 0.71073 Å) and φ/ω scans .
- Structure solution : Direct methods for initial phase estimation, followed by Fourier mapping for heavy atoms (iodine). Hydrogen atoms are added geometrically or via riding models .
- Refinement : Full-matrix least-squares refinement against . Critical parameters include (agreement for observed reflections), (weighted agreement for all reflections), and (goodness-of-fit). For this compound derivatives, anisotropic displacement parameters for iodine atoms are essential due to their high electron density .
Advanced: How do intermolecular interactions (e.g., N—H⋯O, I⋯I) govern supramolecular assembly in iodinated benzoate crystals?
Answer:
In crystal engineering:
- N—H⋯O hydrogen bonds form motifs, stabilizing dimeric units between protonated amines and carboxylate groups .
- I⋯I interactions (3.63–4.00 Å) and I⋯O contacts (3.02–3.38 Å) contribute to extended frameworks. These interactions are weaker than hydrogen bonds but influence packing density and thermal stability .
- Synthons : Coexistence of multiple interaction types (e.g., hydrogen bonds and halogen contacts) creates linear heterotetrameric units, which propagate into chains or 2D networks. Computational tools like CrystalExplorer can quantify interaction energies to rationalize packing motifs .
Advanced: How can researchers resolve contradictions in reported crystallographic data (e.g., bond lengths, space groups) for iodinated benzoates?
Answer:
Discrepancies may arise from:
- Temperature effects : Data collected at 296 K vs. 100 K can alter thermal motion parameters, affecting bond lengths.
- Refinement models : Differences in hydrogen atom treatment (riding vs. independent refinement) or omission of disordered regions.
Methodological solutions : - Reanalyze raw diffraction data using modern software (e.g., OLEX2) with updated scattering factors.
- Cross-validate with spectroscopic data (e.g., IR carboxylate stretches) and computational geometry optimization (DFT) .
Advanced: What strategies optimize this compound functionalization for radiopaque nanoparticles?
Answer:
For biomedical applications (e.g., MRI/CT contrast agents):
- Copolymerization : Incorporate the iodinated monomer into polymer shells (e.g., PMMA) via emulsion polymerization, as demonstrated for γ-FeO core-shell nanoparticles .
- Characterization : Validate incorporation using TEM (morphology), DLS (size distribution), and EDX (iodine content). Radiopacity is quantified via Hounsfield units in CT imaging .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
- FT-IR : Carboxylate C=O stretches (~1700 cm) and ester C–O (~1250 cm).
- NMR : NMR shows ester carbonyl signals at ~165–170 ppm; iodinated aromatic carbons appear downfield (>120 ppm) .
- MS : ESI-MS or MALDI-TOF confirms molecular ion peaks (e.g., [M+H] for CHIO, expected m/z ≈ 600) .
Advanced: How to design enzyme inhibition studies for this compound in biochemical models?
Answer:
Based on its reported inhibition of pyruvate oxidation :
- Assay setup : Use rat brain homogenates or isolated mitochondria, monitoring O consumption (Clark electrode) or NADH depletion (spectrophotometry).
- Dose-response : Test concentrations from 10 to 10 M. Include controls (e.g., iodoacetate for glycolysis inhibition).
- Mechanistic probes : Evaluate competitive vs. non-competitive inhibition via Lineweaver-Burk plots.
Advanced: How do computational methods predict crystallographic behavior of iodinated benzoates?
Answer:
- DFT calculations : Optimize molecular geometry (e.g., Gaussian09) to compare theoretical vs. experimental bond lengths.
- Hirshfeld surface analysis : Visualize interaction fingerprints (e.g., I⋯I vs. H⋯O contacts) using CrystalExplorer .
- Molecular dynamics : Simulate thermal motion to assess stability of halogen bonds under varying temperatures .
Basic: What safety protocols are essential when handling this compound?
Answer:
- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact. Use in a fume hood due to potential iodine vapor release.
- Storage : In airtight containers, away from light (to prevent decomposition).
- Waste disposal : Follow halogenated waste guidelines; incineration with scrubbing for iodine recovery .
Advanced: How does iodine substitution pattern influence electronic properties and reactivity?
Answer:
- Electron-withdrawing effect : Iodine atoms decrease aromatic ring electron density, directing electrophilic substitution to meta positions.
- Hammett parameters : σ values for iodine (~0.35) enhance acidity of adjacent carboxyl groups, facilitating esterification.
- Steric effects : Ortho-iodine substituents hinder rotation, favoring planar conformations critical for crystal packing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
